(5Z)-3-butyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a 2-thioxo moiety and a substituted benzylidene group. Its structure features a butyl chain at position 3 and a complex substituent at position 5: a pyrazole ring bearing a 2-methyl-4-(2-methylpropoxy)phenyl group and a phenyl moiety. The (5Z)-configuration of the benzylidene double bond is critical for its stereoelectronic properties, influencing molecular packing and intermolecular interactions .
Synthesis typically involves a Knoevenagel condensation between 3-butyl-2-thioxo-1,3-thiazolidin-4-one and a substituted benzaldehyde derivative under acidic conditions (e.g., glacial acetic acid with anhydrous sodium acetate), followed by purification via recrystallization . The pyrazole component is synthesized separately through cyclization reactions, as described in related studies .
Properties
Molecular Formula |
C28H31N3O2S2 |
|---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N3O2S2/c1-5-6-14-30-27(32)25(35-28(30)34)16-21-17-31(22-10-8-7-9-11-22)29-26(21)24-13-12-23(15-20(24)4)33-18-19(2)3/h7-13,15-17,19H,5-6,14,18H2,1-4H3/b25-16- |
InChI Key |
ILKHIXCMRRHTGW-XYGWBWBKSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-butyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thiourea derivative with a halogenated carbonyl compound under basic conditions to form the thiazolidinone ring.
Formation of the Pyrazole Ring: The pyrazole ring is typically formed by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of Substituents: The various substituents are introduced through a series of substitution reactions, often involving the use of organometallic reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-butyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the thiazolidinone and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where thiazolidinone and pyrazole derivatives have shown efficacy.
Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (5Z)-3-butyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazolidinone and pyrazole rings are known to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ primarily in substituents on the thiazolidinone core and benzylidene moiety. Key comparisons include:
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : Unlike hydroxy-substituted analogs (e.g., II and III), the target compound lacks hydroxyl groups, minimizing intramolecular H-bonding but favoring C–H⋯S and C–H⋯π interactions .
- Crystal Packing : The pyrazole and isobutoxy groups introduce steric bulk, leading to less dense packing compared to planar hydroxybenzylidene derivatives .
Research Findings and Implications
Structure-Activity Relationships (SAR): The isobutoxy group on the pyrazole ring may enhance metabolic stability compared to hydroxy groups, which are prone to glucuronidation . The butyl chain’s length optimizes hydrophobic interactions in enzyme binding pockets, as seen in related thiazolidinone-based kinase inhibitors .
Crystallographic Insights: The absence of strong H-bond donors in the target compound limits the formation of R₂² motifs observed in hydroxy-substituted analogs, favoring alternative packing modes .
Challenges in Synthesis :
- Purification requires gradient chromatography due to byproducts from steric hindrance, unlike simpler analogs separable via recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
